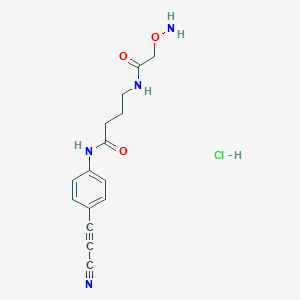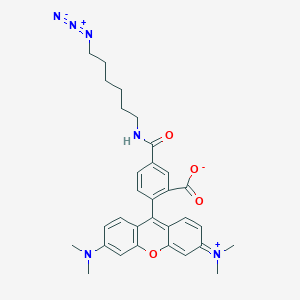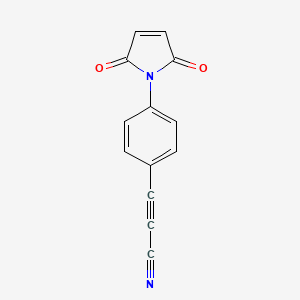
APN-Maleimide
Übersicht
Beschreibung
APN-Maleimide is a useful research compound. Its molecular formula is C13H6N2O2 and its molecular weight is 222.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stability Enhancement in Therapeutic Proteins : 3-Arylpropiolonitriles (APN), an alternative to maleimide for thiol conjugation, have shown enhanced in vivo stability compared to thiol-maleimide reactions. This was demonstrated in a study where human serum albumin was conjugated to a therapeutic protein for gout treatment, resulting in significantly longer in vivo serum half-life for the APN-conjugated protein (Yang & Kwon, 2021).
Improved Plasma Stability in Antibody Conjugates : A study introduced a heterobifunctional reagent, CBTF, that replaces maleimide with APN for amine-to-thiol coupling in antibody-drug conjugates (ADC). This reagent resulted in antibody-dye conjugates with superior stability in human blood plasma compared to those derived from maleimide (Kolodych et al., 2015).
Applications in Bioconjugation : Maleimide has been a key player in bioconjugation, especially for site-selective protein modification. Despite some limitations, it is widely used in preparing therapeutic and imaging protein conjugates, as highlighted in a review discussing its diverse applications and recent advancements (Renault et al., 2018).
Advanced Drug Delivery Systems : The modification of liposome surfaces with maleimide has been explored to create advanced drug delivery systems. One study found that maleimide-modified liposomes had improved drug delivery efficiency and potency in vitro and in vivo without increasing cytotoxicity (Li & Takeoka, 2013).
High-Performance Polymer Synthesis : Maleimides have gained attention for their use in high-performance macromolecular systems, such as thermosets with high temperature stability, self-healing systems, and click chemistry reactions. Their synthesis and applications in polymer science were reviewed, emphasizing their industrial relevance (Dolci et al., 2016).
Chemoselective Glycosylation of Peptides and Proteins : Maleimide-activated carbohydrates have been synthesized for site-specific glycosylation of cysteine-containing peptides and proteins. This approach, which maintains the native glycosidic linkages of sugars, has potential applications in drug targeting and protein modification (Ni et al., 2003).
Enhanced Drug Delivery in Cancer Therapy : A study on APN-targeted cancer therapy showed the production of long-acting fusion proteins using maleimide. These PEGylated proteins demonstrated lower immunogenicity and effective cancer cell killing, indicating their potential in targeted cancer treatment (Al-mansoori et al., 2021).
Eigenschaften
IUPAC Name |
3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-ynenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N2O2/c14-9-1-2-10-3-5-11(6-4-10)15-12(16)7-8-13(15)17/h3-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKKXKRQICWZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)N2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


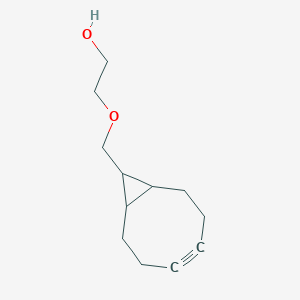
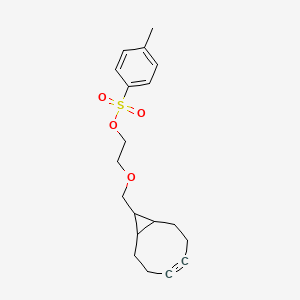
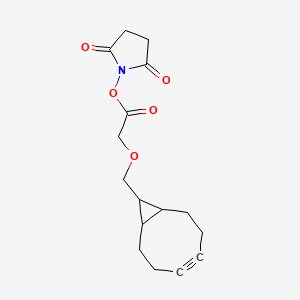
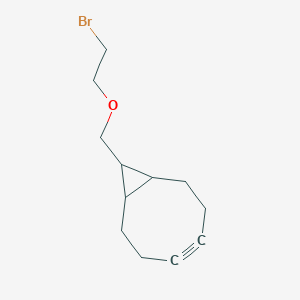
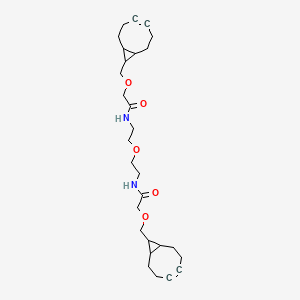
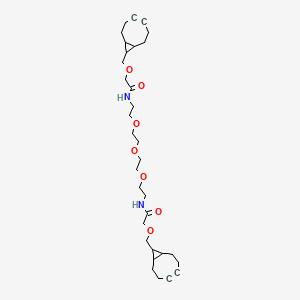
![N-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-pyren-1-yl-butanamide](/img/structure/B8116024.png)
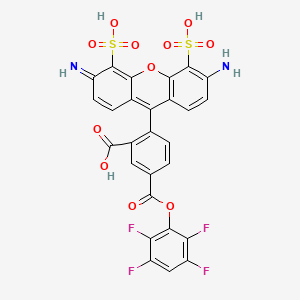
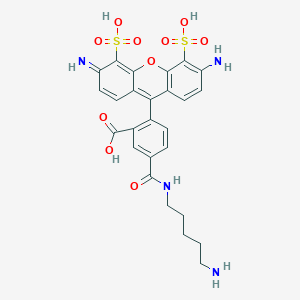
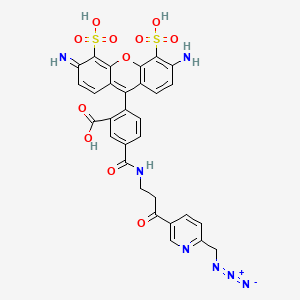
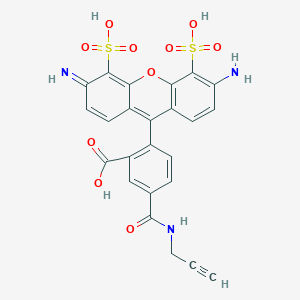
![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B8116067.png)
